2-(2-Aminopropan-2-yl)pyrimidin-4-amine

Physicochemistry Drug Design LogP

2-(2-Aminopropan-2-yl)pyrimidin-4-amine (CAS 1342291-63-7) is a diaminopyrimidine derivative with molecular formula C₇H₁₂N₄ and molecular weight 152.20 g·mol⁻¹. It features a 4-aminopyrimidine core and a 2-aminopropan-2-yl group at the 2-position, a structural motif employed in kinase inhibitor scaffolds and in intermediates for HIV integrase inhibitors such as Raltegravir.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13300037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopropan-2-yl)pyrimidin-4-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC(=N1)N)N
InChIInChI=1S/C7H12N4/c1-7(2,9)6-10-4-3-5(8)11-6/h3-4H,9H2,1-2H3,(H2,8,10,11)
InChIKeyKNLXHHLRVSKQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminopropan-2-yl)pyrimidin-4-amine: Key Properties and Comparator Context for Scientific Sourcing


2-(2-Aminopropan-2-yl)pyrimidin-4-amine (CAS 1342291-63-7) is a diaminopyrimidine derivative with molecular formula C₇H₁₂N₄ and molecular weight 152.20 g·mol⁻¹ [1]. It features a 4-aminopyrimidine core and a 2-aminopropan-2-yl group at the 2-position, a structural motif employed in kinase inhibitor scaffolds and in intermediates for HIV integrase inhibitors such as Raltegravir [2]. However, close positional isomers and simpler aminopyrimidine analogs are commercially available; indiscriminate interchange among these in-class compounds can lead to divergent biological outcomes. The evidence presented below documents quantifiable differences that justify deliberate selection of this specific regioisomer over its closest alternatives.

2-(2-Aminopropan-2-yl)pyrimidin-4-amine: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Diaminopyrimidine scaffolds are privileged structures in kinase inhibitor discovery, yet even minor changes in substitution pattern can produce major shifts in target selectivity, potency, and pharmacokinetic properties . For example, moving the 2-aminopropan-2-yl group from the 2-position to the 4-position yields a different isomer (4-(2-aminopropan-2-yl)pyrimidine, CAS 1489442-79-6) with a distinct hydrogen-bond donor/acceptor profile and altered lipophilicity. Similarly, omitting the 4-amino group converts the molecule to 2-aminopyrimidine, which loses a critical polar interaction point. These structural variations directly affect the compound’s ability to engage kinase hinge regions, its solubility in biochemical assays, and its utility as a synthetic intermediate. Therefore, generic substitution without rigorous, parameter-specific comparison risks failed experiments, misinterpreted structure-activity relationships, and costly re-synthesis. The evidence guide that follows provides the quantitative data required to make an informed procurement decision.

2-(2-Aminopropan-2-yl)pyrimidin-4-amine: Head-to-Head and Class-Level Differentiation Data for Procurement Decisions


Hydrophilicity Advantage Over Positional Isomer: XLogP3 and TPSA Comparison

2-(2-Aminopropan-2-yl)pyrimidin-4-amine displays a computed partition coefficient XLogP3 of −0.7 (PubChem), indicating pronounced hydrophilicity relative to its positional isomer 4-(2-aminopropan-2-yl)pyrimidine (C₇H₁₁N₃, MW 137.18), which lacks the 4-amino group and is expected to be more lipophilic [1]. The additional amino group also raises the topological polar surface area to 77.8 Ų and contributes a second hydrogen-bond donor (HBD = 2), features that enhance water solubility and provide an extra anchoring point for target binding [1].

Physicochemistry Drug Design LogP

Superior Hydrogen-Bond Donor Capacity Relative to 2-Aminopyrimidine for Kinase Hinge Binding

The compound provides two hydrogen-bond donors (HBD = 2) versus one for 2-aminopyrimidine (HBD = 1, PubChem CID 7986) [1][2]. In ATP-competitive kinase inhibitors, the hinge region typically requires a donor–acceptor motif; the additional donor in 2-(2-aminopropan-2-yl)pyrimidin-4-amine can simultaneously interact with the backbone carbonyl of the hinge and a conserved catalytic lysine [3]. This dual donor capability is absent in the simpler 2-aminopyrimidine scaffold.

Kinase Inhibitor Pharmacophore Hydrogen Bonding

C2-Selective Amination as a Divergent Synthetic Entry Point for 2,4-Disubstituted Pyrimidine Libraries

A recently published C2-selective, enthalpy-controlled amination method enables direct functionalization of the pyrimidine core at the 2-position while leaving the 4-position open for subsequent diversification [1]. 2-(2-Aminopropan-2-yl)pyrimidin-4-amine, bearing a pre-installed 2-amine, allows chemists to bypass the challenging C2-selective step and focus exclusively on C4 derivatization via nucleophilic aromatic substitution (SₙAr). In contrast, 4-substituted aminopyrimidines require an additional protection/deprotection sequence or less efficient C2-amination protocols to achieve the same substitution pattern.

Synthetic Chemistry Regioselectivity C–H Functionalization

Direct Structural Match for Raltegravir Impurity Standards: A Quality-Control Procurement Rationale

The 2-(2-aminopropan-2-yl)pyrimidin-4-amine scaffold is the exact core structure found in Raltegravir EP Impurity A (2-(2-aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide) [1]. No other commercially available aminopyrimidine building block replicates this substitution pattern. The compound’s molecular Formula (C₇H₁₂N₄) and InChIKey (KNLXHHLRVSKQHW-UHFFFAOYSA-N) are unique in PubChem, confirming its structural exclusivity [2]. Procurement of this synthon enables in-house synthesis of the impurity reference standard, eliminating reliance on third-party impurity suppliers and reducing quality-control costs.

Pharmaceutical Impurities HIV Integrase Inhibitors Quality Control

2-(2-Aminopropan-2-yl)pyrimidin-4-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Hydrophilic Kinase Inhibitor Lead Optimization

In kinase inhibitor programs where reducing logP to improve solubility and reduce off-target binding is paramount, 2-(2-aminopropan-2-yl)pyrimidin-4-amine (XLogP3 = −0.7) is a demonstrably superior starting point compared to the more lipophilic 4-(2-aminopropan-2-yl)pyrimidine isomer. The compound’s lower logP and extra hydrogen-bond donor facilitate both aqueous-based biochemical assays and favorable pharmacokinetic profiles in early lead optimization [1]. Teams working on soluble kinase scaffolds (e.g., JAK, FLT3, VEGFR) can directly exploit these physicochemical advantages to accelerate candidate selection.

Efficient Library Synthesis of 2,4-Disubstituted Aminopyrimidines

Medicinal chemistry groups focused on parallel synthesis of 2,4-disubstituted pyrimidine libraries benefit from the compound’s pre-installed 2-amine, which enables one-step C4 diversification via SₙAr chemistry. This contrasts with 4-substituted analogs that require additional steps for C2-functionalization, as highlighted by the recently disclosed enthalpy-controlled C2-selective amination methodology [1]. Adopting 2-(2-aminopropan-2-yl)pyrimidin-4-amine as a core building block can reduce library synthesis timelines by 20–40% (estimated from the elimination of 1–2 synthetic steps), directly translating to lower FTE costs.

Custom Synthesis for Pharmaceutical Impurity Reference Standards

Quality-control and regulatory-affairs groups developing Raltegravir or related HIV integrase inhibitor formulations can use 2-(2-aminopropan-2-yl)pyrimidin-4-amine as the key intermediate for in-house synthesis of EP Impurity A [1]. The compound’s unique substitution pattern is irreplaceable for this purpose; no alternative commercial building block matches the required pyrimidine core. In-house access to the impurity standard mitigates supply-chain risk and ensures timely batch-release testing in compliance with ICH Q3A/B guidelines.

Quote Request

Request a Quote for 2-(2-Aminopropan-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.